1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol

Description

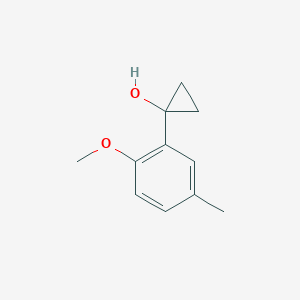

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a substituted aromatic ring. Its molecular formula is C₁₁H₁₄O₂, with a cyclopropane ring fused to a 2-methoxy-5-methylphenyl group. Cyclopropanols are of interest in medicinal chemistry due to their strained ring system, which can enhance reactivity and serve as a scaffold for drug discovery .

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(2-methoxy-5-methylphenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-10(13-2)9(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |

InChI Key |

XJJSJNZNWSSNMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2(CC2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with cyclopropanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropanol ring may also play a role in stabilizing the compound’s conformation, enhancing its biological activity .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : The target compound and the chloro-fluoro analog feature aromatic substituents, while the difluoroethyl derivative has an aliphatic group.

- Electronic Effects: Methoxy and methyl groups are electron-donating, creating an electron-rich aromatic ring.

Physicochemical Properties

- Lipophilicity : The methoxy and methyl groups in the target compound likely enhance lipophilicity compared to the halogenated analog, which may exhibit higher polarity due to Cl/F substituents.

- Molecular Weight : The chloro-fluoro analog (186.61 g/mol) has a higher molecular weight than the target compound (~178.23 g/mol), which could influence solubility and bioavailability.

- Melting Points/Stability: Data are unavailable, but strained cyclopropanol rings generally exhibit lower thermal stability. Halogenated aromatics (e.g., chloro-fluoro analog) may have higher melting points due to stronger intermolecular forces .

Reactivity and Stability

- Electrophilic Substitution : The electron-rich aromatic ring in the target compound may undergo electrophilic substitution more readily than the electron-deficient chloro-fluoro analog.

- Acid-Base Behavior : The hydroxyl group on the cyclopropane ring is acidic. Electron-withdrawing substituents (e.g., Cl/F) in the chloro-fluoro analog could lower the pKa compared to the target compound.

- Synthetic Utility : The difluoroethyl analog’s aliphatic substituent may facilitate radical or nucleophilic reactions, whereas aromatic substituents in the target compound are suited for coupling reactions .

Data Tables

Table 1: Comparative Analysis of Cyclopropanol Derivatives

| Property | This compound | 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol | 1-(2,2-Difluoroethyl)cyclopropan-1-ol |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | C₉H₈ClFO | C₅H₈F₂O |

| Molecular Weight | ~178.23 | 186.61 | 134.11 |

| Substituent Type | Electron-donating (OCH₃, CH₃) | Electron-withdrawing (Cl, F) | Aliphatic (F) |

| Predicted Lipophilicity | High | Moderate | Low to Moderate |

| Potential Applications | Drug discovery, agrochemicals | Pharmaceuticals, pesticides | CNS drugs, synthetic intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.